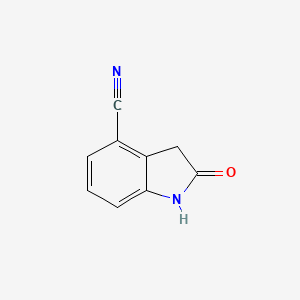

2-Oxoindoline-4-carbonitrile

Description

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-6-2-1-3-8-7(6)4-9(12)11-8/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDAXLREHSXDNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Oxoindoline-4-carbonitrile: A Technical Guide to its Chemical Properties and Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoindoline-4-carbonitrile is a heterocyclic organic compound belonging to the oxindole family. The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds of significant pharmacological importance. Its derivatives have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Oxoindoline-4-carbonitrile, alongside experimental considerations for its synthesis and characterization. While specific experimental data for this particular derivative is limited in publicly available literature, this document extrapolates information from the parent oxindole molecule and closely related analogs to offer a robust predictive profile.

Core Chemical Properties

2-Oxoindoline-4-carbonitrile is characterized by an indoline ring system with a ketone at the 2-position and a nitrile group at the 4-position.

| Property | Value/Description | Source |

| Molecular Formula | C₉H₆N₂O | [1][2][3][4] |

| Molecular Weight | 158.16 g/mol | [1][2][3][4] |

| CAS Number | 214759-51-0 | [1][3][5] |

| Appearance | Predicted to be an off-white to pale yellow solid, based on related oxindole derivatives. | N/A |

| Melting Point | Not experimentally determined. Related oxindole derivatives exhibit a wide range of melting points, often above 200°C.[3] | N/A |

| Boiling Point | No data available. Likely to decompose at high temperatures. | N/A |

| Solubility | Not experimentally determined. Expected to have low solubility in water. Based on the parent oxindole structure, it is predicted to be soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol. | N/A |

| SMILES | N#Cc1cccc2c1CNC2=O | [1] |

| InChI Key | YPDAXLREHSXDNR-UHFFFAOYSA-N | [6] |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the five-membered ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH | 8.0 - 9.0 | Singlet (broad) | The chemical shift can be highly dependent on the solvent and concentration. |

| Aromatic CH (3 protons) | 7.0 - 7.8 | Multiplets | The exact shifts and coupling patterns will depend on the electronic effects of the nitrile and lactam groups. |

| CH₂ | ~3.6 | Singlet | Methylene protons at the 3-position of the oxindole ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl, nitrile, and aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| Aromatic C-CN | 110 - 120 |

| C≡N | 115 - 120 |

| Aromatic CH | 110 - 135 |

| Aromatic Quaternary C | 125 - 145 |

| CH₂ | ~36 |

IR Spectroscopy

The infrared spectrum will provide key information about the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak-Medium |

| C≡N Stretch | 2220 - 2260 | Medium |

| C=O Stretch (Lactam) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 158. Fragmentation patterns would likely involve the loss of CO and HCN.

Synthesis and Reactivity

While a specific protocol for 2-Oxoindoline-4-carbonitrile is not detailed in the available literature, general synthetic strategies for oxindole derivatives can be adapted. A common approach involves the cyclization of an appropriately substituted aniline precursor.

Caption: A generalized synthetic workflow for oxindole derivatives.

The reactivity of the oxindole core is well-documented. The presence of the lactam functionality and the enolizable proton at the C3 position allows for a variety of chemical transformations, making it a versatile scaffold in organic synthesis. The nitrile group can also undergo various reactions, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic possibilities.

Potential in Drug Discovery and Development

The oxindole scaffold is a cornerstone in modern medicinal chemistry. Derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology.

Caption: Inhibition of protein kinase signaling by oxindole derivatives.

Given the established biological activities of the oxindole nucleus, 2-Oxoindoline-4-carbonitrile represents a valuable starting point for the design and synthesis of novel therapeutic agents. The introduction of the 4-carbonitrile group can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, potentially leading to novel interactions with biological targets. Areas of particular interest for this compound and its future derivatives include:

-

Anticancer Agents: As potential kinase inhibitors.

-

Neuroprotective Agents: For the treatment of neurodegenerative diseases.

-

Anti-inflammatory Drugs: Targeting enzymes involved in the inflammatory cascade.

Experimental Protocols (Representative)

The following is a representative protocol for the synthesis of a related (2-oxoindolin-3-yl)acetonitrile, which could be adapted for the synthesis of other oxindole derivatives.

Synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles

-

Method: To a solution of the starting material (e.g., an appropriate isatin derivative) in a mixture of ethyl acetate and 3N hydrochloric acid, an excess of zinc dust is added.

-

The reaction mixture is stirred vigorously for approximately 30 minutes, during which a color change from dark red to pale yellow may be observed.

-

The organic phase is then separated, washed with cold distilled water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by an appropriate method, such as recrystallization or column chromatography.

Disclaimer: This protocol is for a related compound and may require significant modification and optimization for the synthesis of 2-Oxoindoline-4-carbonitrile. All chemical syntheses should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Conclusion

2-Oxoindoline-4-carbonitrile is a molecule of significant interest due to its core oxindole structure, a scaffold with proven pharmacological relevance. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely areas of application in drug discovery. Further research into the synthesis, characterization, and biological evaluation of 2-Oxoindoline-4-carbonitrile is warranted to fully explore its therapeutic potential.

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. rsc.org [rsc.org]

- 3. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 5. 2-Oxoindoline-4-carbonitrile/CAS:214759-51-0-HXCHEM [hxchem.net]

- 6. 2-OXOINDOLINE-4-CARBONITRILE | CymitQuimica [cymitquimica.com]

Navigating the 2-Oxoindoline Core: A Technical Guide for Drug Discovery Professionals

Disclaimer: This document provides a comprehensive technical overview of the 2-oxoindoline scaffold, a privileged core in medicinal chemistry. Due to the limited availability of public domain data specifically for 2-Oxoindoline-4-carbonitrile (CAS 214759-51-0) , this guide leverages information from a range of structurally related oxindole derivatives to illustrate the chemical properties, synthetic routes, and potential biological activities associated with this class of compounds. The experimental protocols and quantitative data presented herein are representative examples and must be adapted and validated for the specific compound of interest.

Core Compound Identification

The molecule at the center of this guide is 2-Oxoindoline-4-carbonitrile. Its fundamental chemical identity is summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 214759-51-0 | [1] |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1C#N)NC(=O)C2 | |

| InChI Key | YPDAXLREHSXDNR-UHFFFAOYSA-N |

Physicochemical and Pharmacokinetic Properties (Predicted)

| Property | Predicted Value | Significance in Drug Discovery |

| LogP | 1.2 - 1.8 | Indicates good oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 56.9 Ų | Suggests good cell permeability. |

| Number of Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |

| Number of Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding. |

| Aqueous Solubility | Moderate | A crucial factor for formulation and bioavailability. |

| Blood-Brain Barrier Permeability | Potential to be permeable | Important for CNS-targeting drugs. |

Synthesis and Chemical Reactivity

The 2-oxoindoline scaffold is a versatile synthetic intermediate. While a specific, detailed synthesis for 2-Oxoindoline-4-carbonitrile is not described in the searched literature, general synthetic strategies for related compounds can provide a foundational understanding.

General Synthetic Strategies for the 2-Oxoindoline Core

The construction of the 2-oxoindoline ring system can be achieved through various synthetic routes, often involving cyclization reactions of appropriately substituted anilines or related precursors.

A generalized workflow for the synthesis of substituted 2-oxoindolines is depicted below.

Caption: Generalized workflow for 2-oxoindoline synthesis.

Representative Experimental Protocol: Synthesis of a Substituted 2-Oxoindoline Derivative

The following protocol is a representative example for the synthesis of a substituted 2-oxoindoline and is not specific to 2-Oxoindoline-4-carbonitrile.

Reaction: Intramolecular cyclization of a 2-amino-phenylacetic acid derivative.

Materials:

-

2-amino-phenylacetic acid precursor

-

Dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or an acid catalyst)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the 2-amino-phenylacetic acid precursor in the anhydrous solvent under an inert atmosphere.

-

Add the dehydrating agent portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by NMR, IR, and Mass Spectrometry.

Biological Activities and Potential Applications

The 2-oxoindoline scaffold is a core component of numerous biologically active molecules, including approved drugs and clinical candidates.[2][3][4][5][6] Derivatives have shown a wide range of pharmacological activities, making them attractive for drug discovery programs targeting various diseases.

Anticancer Activity

A significant number of 2-oxoindoline derivatives have been investigated for their potential as anticancer agents.[5][6] The proposed mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Key Molecular Targets:

-

Tyrosine Kinases: Many 2-oxoindoline-based compounds are potent inhibitors of various tyrosine kinases, such as VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and proliferation.[2]

-

Histone Deacetylases (HDACs): Some derivatives have shown HDAC inhibitory activity, suggesting a role in epigenetic regulation of gene expression in cancer cells.

-

Apoptosis Induction: Certain 2-oxoindoline compounds have been shown to induce apoptosis in cancer cells through various mechanisms.

The following diagram illustrates a simplified signaling pathway that can be targeted by 2-oxoindoline-based kinase inhibitors.

Caption: Inhibition of RTK signaling by 2-oxoindoline derivatives.

Other Potential Therapeutic Areas

Beyond oncology, the 2-oxoindoline scaffold has been explored for a variety of other therapeutic applications, including:

Experimental Protocols for Biological Evaluation

The following are generalized protocols for in vitro assays commonly used to evaluate the biological activity of 2-oxoindoline derivatives. These should be optimized for the specific compound and target of interest.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compound (e.g., 2-Oxoindoline-4-carbonitrile)

-

Detection reagent (e.g., phosphospecific antibody or luminescence-based ATP detection kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

The workflow for a typical in vitro kinase assay is outlined below.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line(s)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The 2-oxoindoline scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents. While specific experimental data for 2-Oxoindoline-4-carbonitrile is currently limited in the public domain, the extensive research on related derivatives highlights the potential of this compound class in various therapeutic areas, particularly in oncology. The information and representative protocols provided in this guide offer a solid foundation for researchers to initiate their investigations into the biological activities of 2-Oxoindoline-4-carbonitrile and other related molecules. Further experimental work is necessary to fully elucidate the specific properties and therapeutic potential of this particular compound.

References

- 1. Synthonix, Inc > 214759-51-0 | 2-Oxoindoline-4-carbonitrile [synthonix.com]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Oxoindoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoindoline-4-carbonitrile is a heterocyclic organic compound belonging to the oxindole family. The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic properties of 2-Oxoindoline-4-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and computational predictions to offer a robust foundational understanding for researchers.

Molecular Structure and Chemical Properties

2-Oxoindoline-4-carbonitrile possesses a fused bicyclic system consisting of a benzene ring fused to a pyrrolidin-2-one ring, with a nitrile group substituted at the 4th position of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O | [3] |

| Molecular Weight | 158.16 g/mol | [3] |

| CAS Number | 214759-51-0 | [3] |

| InChI Key | YPDAXLREHSXDNR-UHFFFAOYSA-N | [3] |

Proposed Synthesis

One such approach is a one-pot reaction involving the condensation of an appropriately substituted ortho-nitroacetophenone with an aldehyde, followed by a cyanide-mediated reductive cyclization.[4]

Proposed Experimental Protocol: Synthesis of 2-Oxoindoline-4-carbonitrile

This proposed protocol is adapted from methodologies reported for the synthesis of structurally similar (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles.[4]

Materials:

-

2-Nitro-4-cyanoacetophenone

-

Formaldehyde (or a suitable equivalent)

-

Potassium Cyanide (KCN)

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitro-4-cyanoacetophenone (1 mmol), methanol (10 mL), and potassium cyanide (2 mmol).

-

Add formaldehyde (1.1 mmol) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully add acetic acid (2.5 mmol) to the reaction mixture. A mild exothermic reaction may be observed.

-

Heat the mixture to reflux for an additional 30 minutes.

-

After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-Oxoindoline-4-carbonitrile.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-Oxoindoline-4-carbonitrile.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for 2-Oxoindoline-4-carbonitrile is not available in the reviewed literature. The following data is predicted based on the known spectral characteristics of the oxindole core and the nitrile functional group.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-Oxoindoline-4-carbonitrile in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show signals corresponding to the aromatic protons and the methylene protons of the oxindole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H |

| ~7.8 - 7.5 | Multiplet | 3H | Aromatic Protons |

| ~3.6 | Singlet | 2H | -CH₂- |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, the nitrile carbon, and the methylene carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~145 | Aromatic C-N |

| ~135 - 120 | Aromatic C-H |

| ~118 | -C≡N |

| ~110 | Aromatic C-CN |

| ~36 | -CH₂- |

Predicted IR Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and aromatic C-H functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium | N-H stretch |

| ~2230 | Medium | C≡N stretch |

| ~1710 | Strong | C=O stretch (amide) |

| ~1620 | Medium | C=C stretch (aromatic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

Predicted Mass Spectrometry Data

The mass spectrum obtained by a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent molecular ion peak.

| m/z | Interpretation |

| 159.05 | [M+H]⁺ |

| 181.03 | [M+Na]⁺ |

Biological Activity

There is no specific information available in the surveyed literature regarding the biological activity or signaling pathways directly involving 2-Oxoindoline-4-carbonitrile. However, the broader class of oxindole derivatives is well-known for a wide range of pharmacological activities.[1][2] These include, but are not limited to:

-

Anticancer Activity: Many oxindole derivatives have been investigated as potent anticancer agents, targeting various mechanisms such as kinase inhibition and induction of apoptosis.[5][6]

-

Antimicrobial Activity: The oxindole scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[1]

-

Antiviral Activity: Certain oxindole derivatives have demonstrated potential as antiviral agents.[1]

Given the diverse bioactivities of the oxindole family, 2-Oxoindoline-4-carbonitrile represents a compound of interest for further biological evaluation.

Diagram of a Generalized Drug Discovery Workflow:

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

2-Oxoindoline-4-carbonitrile is a molecule of significant interest within the field of medicinal chemistry due to its core oxindole structure. This guide has provided a detailed overview of its molecular properties, a plausible synthetic route, and predicted spectroscopic data based on the analysis of related compounds. While direct experimental data remains to be published, the information presented herein serves as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a solid foundation for future experimental work on this promising compound. Further investigation is warranted to elucidate its precise biological activities and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. 2-OXOINDOLINE-4-CARBONITRILE | CymitQuimica [cymitquimica.com]

- 4. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oxoindoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxoindoline-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The oxindole scaffold is a privileged structure found in numerous natural products and synthetic molecules with significant biological activities.[1][2][3][4] This document details its chemical identity, physicochemical properties, synthetic methodologies, and known biological context, offering a valuable resource for researchers in the field.

Nomenclature and Chemical Identity

The rigorous identification of a chemical entity is foundational for all scientific communication. This section provides the standardized IUPAC name and common synonyms for 2-Oxoindoline-4-carbonitrile.

-

IUPAC Name: 2-oxo-2,3-dihydro-1H-indole-4-carbonitrile[5]

Physicochemical Properties

A summary of the key chemical and physical properties of 2-Oxoindoline-4-carbonitrile is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 214759-51-0 | [6][7][8] |

| Molecular Formula | C₉H₆N₂O | [6][7][8] |

| Molecular Weight | 158.16 g/mol | [7][8] |

| Appearance | Off-white to light yellow solid | [10] |

| Boiling Point (Predicted) | 389.8 ± 42.0 °C | [10] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [10] |

| pKa (Predicted) | 13.06 ± 0.20 | [10] |

| Purity | Typically ≥98% | [7] |

Synthesis and Experimental Protocols

The synthesis of substituted oxindoles is a well-established area of organic chemistry. While a specific protocol for the 4-carbonitrile isomer is not detailed in the provided results, a general and adaptable synthetic approach can be derived from methodologies for related analogs. A plausible synthetic route is outlined below.

Hypothetical Synthesis of 2-Oxoindoline-4-carbonitrile

A common strategy for synthesizing oxindoles involves the cyclization of an appropriate aniline derivative. For 2-Oxoindoline-4-carbonitrile, a potential starting material would be 2-amino-3-cyanophenylacetic acid or a related derivative. The intramolecular cyclization via amide bond formation would yield the target oxindole.

Experimental Protocol: Illustrative Synthesis of a Substituted Oxindole

The following protocol is based on general methods for oxindole synthesis and should be adapted and optimized for the specific synthesis of the 4-carbonitrile derivative.[1][11][12]

-

Preparation of the Precursor: A suitable ortho-substituted aniline, such as an ester of (2-amino-3-cyanophenyl)acetic acid, is prepared.

-

Cyclization: The aniline derivative is subjected to conditions that promote intramolecular amide bond formation. This can often be achieved by heating in a high-boiling point solvent or by using a coupling agent.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated. This typically involves extraction and subsequent purification by recrystallization or column chromatography to yield the pure 2-oxoindoline-4-carbonitrile.

Caption: A generalized workflow for the synthesis of 2-Oxoindoline-4-carbonitrile.

Biological Activity and Signaling Pathways

The oxindole core is a key pharmacophore in a variety of biologically active molecules, with many derivatives exhibiting potent anticancer properties.[3][13] These compounds can influence multiple cellular processes critical for cancer cell proliferation and survival.

Derivatives of 2-oxoindoline have been designed and synthesized as antitumor agents that can induce apoptosis in cancer cells.[13] Some of these compounds have been shown to be more cytotoxic than existing treatments in certain cancer cell lines.[13] The mechanism of action for many oxindole-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.

While the specific biological targets and signaling pathways for 2-Oxoindoline-4-carbonitrile are not explicitly detailed in the search results, a generalized pathway for related oxindole-based kinase inhibitors can be illustrated. These compounds often target receptor tyrosine kinases (RTKs) or downstream kinases in pathways like the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.

Caption: A potential mechanism of action for 2-Oxoindoline-4-carbonitrile as a kinase inhibitor.

Conclusion

2-Oxoindoline-4-carbonitrile represents a valuable chemical entity for further investigation in the fields of medicinal chemistry and drug development. Its structural similarity to known biologically active oxindoles suggests its potential as a scaffold for the design of novel therapeutic agents. This guide provides a foundational repository of its known properties and synthetic considerations, intended to facilitate future research and development efforts. Researchers are encouraged to build upon this information to explore the full therapeutic potential of this and related compounds.

References

- 1. Synthesis of 2-Oxindole_Chemicalbook [chemicalbook.com]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Oxindole | C8H7NO | CID 321710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indole-4-carbonitrile, 2,3-dihydro-2-oxo- | 214759-51-0 [chemicalbook.com]

- 6. appchemical.com [appchemical.com]

- 7. 2-OXOINDOLINE-4-CARBONITRILE | CymitQuimica [cymitquimica.com]

- 8. 2-Oxoindoline-4-carbonitrile/CAS:214759-51-0-HXCHEM [hxchem.net]

- 9. 2-氧代吲哚-4-甲腈 | 2-Oxoindoline-4-carbonitrile | 214759-51-0 - 乐研试剂 [leyan.com]

- 10. 1H-Indole-4-carbonitrile, 2,3-dihydro-2-oxo- CAS#: 214759-51-0 [chemicalbook.com]

- 11. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of the 2-Oxoindoline-4-carbonitrile Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoindoline, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a carbonitrile group at the 4-position creates 2-Oxoindoline-4-carbonitrile, a molecule with significant potential for further functionalization and exploration in drug discovery. While direct biological data on this specific molecule is limited in publicly available literature, the extensive research on its derivatives highlights a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known biological activities of the 2-oxoindoline scaffold, with a particular focus on derivatives that inform the potential of the 4-carbonitrile variant. We will delve into key therapeutic areas, present available quantitative data, detail relevant experimental protocols, and visualize implicated signaling pathways.

Key Biological Activities and Therapeutic Potential

Derivatives of the 2-oxoindoline scaffold have demonstrated significant promise in several key therapeutic areas, primarily driven by their ability to interact with a variety of biological targets.

Anticancer Activity

The most extensively studied application of 2-oxoindoline derivatives is in oncology. These compounds have been shown to exert their anticancer effects through the inhibition of various protein kinases involved in tumor growth, proliferation, and angiogenesis.

Table 1: Anticancer Activity of Representative 2-Oxoindoline Derivatives

| Compound Class | Target(s) | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |

| Hydrazone Derivatives | CDK2 | MCF7 (Breast) | 0.22 - 15.6 | |

| Spiro-oxindole Derivatives | MDM2 | HCT 116 (Colon) | <10 | |

| Acetohydrazide Derivatives | Procaspase-3 Activation | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | Comparable to or better than PAC-1 | |

| Fluorinated Derivatives | AMPK Activation | PC-3, DU145, LNCaP (Prostate) | Proliferation inhibition in 1-100 µM range | |

| Oxindole-Chalcone Derivatives | Not specified | UO-31 (Renal) | 42.48% growth inhibition at 10 µM |

Note: This table presents a selection of data for various 2-oxoindoline derivatives to illustrate the potential of the scaffold. Data for 2-Oxoindoline-4-carbonitrile itself is not currently available.

A key mechanism of action for many anticancer 2-oxoindoline derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: CDK2 Inhibition by 2-Oxoindoline Derivatives.

Another significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize. Furthermore, some derivatives have been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that can suppress tumor growth.[1]

Caption: VEGFR-2 Signaling Inhibition.

Anti-inflammatory Activity

Several 2-oxoindoline derivatives have demonstrated potent anti-inflammatory effects. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX).

Table 2: Anti-inflammatory Activity of Representative 2-Oxoindoline Derivatives

| Compound Class | Target(s) | Assay | Activity | Reference |

| Ester Derivatives | COX-2/5-LOX | In vitro enzyme assay | IC50 = 0.0533 µM (COX-2), 0.4195 µM (5-LOX) | |

| Indole-2-one and 7-aza-2-oxindole derivatives | TNF-α, IL-6 | LPS-stimulated RAW264.7 macrophages | Up to 57.2% inhibition of IL-6 |

Note: This table presents a selection of data for various 2-oxoindoline derivatives to illustrate the potential of the scaffold. Data for 2-Oxoindoline-4-carbonitrile itself is not currently available.

Caption: Anti-inflammatory Mechanism of 2-Oxoindoline Derivatives.

Enzyme Inhibition

Beyond kinases and inflammatory enzymes, 2-oxoindoline derivatives have been identified as inhibitors of other important enzyme classes, including carbonic anhydrases and dipeptidyl peptidase-4 (DPP-4).

Table 3: Enzyme Inhibitory Activity of Representative 2-Oxoindoline Derivatives

| Compound Class | Target Enzyme | Isoform(s) | Ki/IC50 (nM) | Reference |

| Benzenesulfonamide Conjugates | Carbonic Anhydrase | hCA I, II, IX | Ki = 3.0 - 97.6 | |

| Pyrrolidine-2-carbonitrile Derivatives | DPP-4 | - | IC50 = 4 - 113,600 |

Note: This table presents a selection of data for various 2-oxoindoline derivatives to illustrate the potential of the scaffold. Data for 2-Oxoindoline-4-carbonitrile itself is not currently available.

Carbonic anhydrase inhibitors have applications in treating glaucoma, epilepsy, and certain types of cancer. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the management of type 2 diabetes.

Antimicrobial Activity

The 2-oxoindoline scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacteria and fungi.

Table 4: Antimicrobial Activity of Representative 2-Oxoindoline Derivatives

| Compound Class | Microorganism(s) | MIC (µg/mL) | Reference |

| Indole-triazole Derivatives | S. aureus, MRSA, C. krusei | 3.125 - 50 |

Note: This table presents a selection of data for various 2-oxoindoline derivatives to illustrate the potential of the scaffold. Data for 2-Oxoindoline-4-carbonitrile itself is not currently available.

Synthesis of the 2-Oxoindoline-4-carbonitrile Core

A plausible and efficient method for the synthesis of the 2-Oxoindoline-4-carbonitrile core is the Sandmeyer reaction, starting from the readily available 4-amino-2-oxindole. This classical reaction provides a reliable route to introduce the nitrile functionality onto the aromatic ring.

Caption: Synthesis via Sandmeyer Reaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-oxoindoline derivatives. These protocols can be adapted for the screening of novel compounds based on the 2-Oxoindoline-4-carbonitrile scaffold.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[2][3][4]

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. Administer the vehicle to the control group and the positive control to another group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Enzyme Inhibition Assay: Carbonic Anhydrase

This protocol describes a colorimetric assay to screen for carbonic anhydrase inhibitors.

Materials:

-

Human carbonic anhydrase isoenzymes (e.g., hCA I, II)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Substrate: 4-Nitrophenyl acetate (NPA)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Acetazolamide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include wells for a blank (no enzyme), an enzyme control (no inhibitor), and a positive control.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 400 nm in a kinetic mode for 10-15 minutes at room temperature.

-

Data Analysis: Calculate the rate of the enzymatic reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 or Ki value from the dose-response curve.

Conclusion

The 2-oxoindoline scaffold is a versatile and highly valuable starting point for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and enzyme-inhibitory effects, underscore the significant potential of this chemical class. While further research is needed to specifically elucidate the biological profile of 2-Oxoindoline-4-carbonitrile, the wealth of data on related compounds provides a strong rationale for its investigation. The synthetic accessibility of the core and the established protocols for evaluating its biological activity offer a clear path forward for researchers and drug development professionals to explore the therapeutic promise of this intriguing molecule and its future derivatives.

References

2-Oxoindoline-4-carbonitrile: An Unexplored Scaffold in Kinase Inhibition

A comprehensive review of available scientific literature and bioassay data reveals a significant gap in the exploration of 2-Oxoindoline-4-carbonitrile as a kinase inhibitor. Despite the well-established role of the 2-oxoindoline core as a "privileged scaffold" in medicinal chemistry for developing potent kinase inhibitors, the specific derivative featuring a carbonitrile group at the 4-position remains largely uninvestigated for its potential in this therapeutic area.

The 2-oxoindoline nucleus is a common structural motif in a multitude of approved and investigational kinase inhibitors, targeting a wide array of kinases involved in cancer cell proliferation, angiogenesis, and other pathological processes. These include, but are not limited to, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase 3β (GSK-3β). The versatility of the 2-oxoindoline scaffold allows for extensive chemical modifications to achieve desired potency and selectivity against specific kinase targets.

However, a thorough search of prominent scientific databases and chemical repositories, including PubChem, has not yielded any specific studies detailing the synthesis and evaluation of 2-Oxoindoline-4-carbonitrile for its kinase inhibitory activity. Consequently, there is no publicly available quantitative data, such as IC50 or Ki values, against any kinase. Furthermore, information regarding its mechanism of action, the specific signaling pathways it may modulate, and detailed experimental protocols for its biological evaluation are absent from the current scientific literature.

This lack of data precludes the creation of a detailed technical guide as requested. The core requirements of providing structured quantitative data, experimental methodologies, and visualizations of signaling pathways cannot be met without foundational research on the compound's bioactivity.

Future Directions and a General Framework

For researchers interested in exploring the potential of 2-Oxoindoline-4-carbonitrile as a kinase inhibitor, the following general framework, based on established practices for analogous 2-oxoindoline derivatives, can be proposed.

Hypothetical Experimental Workflow

A logical workflow to investigate the kinase inhibitory potential of 2-Oxoindoline-4-carbonitrile would involve several key stages.

Caption: A potential experimental workflow for the investigation of 2-Oxoindoline-4-carbonitrile as a kinase inhibitor.

General Kinase Inhibition Signaling Pathway

Many 2-oxoindoline-based inhibitors function by competing with ATP for the binding site in the kinase domain of receptor tyrosine kinases (RTKs). This inhibition blocks the autophosphorylation of the receptor and the subsequent downstream signaling cascades that promote cell growth, proliferation, and survival.

Caption: A generalized signaling pathway for receptor tyrosine kinase (RTK) inhibition.

Unlocking Therapeutic Potential: A Technical Guide to 2-Oxoindoline Scaffolds and Their Targets

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoindoline core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets have propelled numerous 2-oxoindoline derivatives through clinical trials and onto the market. This technical guide provides an in-depth exploration of the key therapeutic targets of 2-oxoindoline scaffolds, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to empower researchers in their drug discovery endeavors.

Key Therapeutic Targets and Quantitative Efficacy

The versatility of the 2-oxoindoline scaffold is evident in its broad spectrum of biological activities. Derivatives have demonstrated potent inhibitory effects against a range of enzymes and receptors implicated in oncology, inflammation, neurodegenerative diseases, and infectious diseases. The following tables summarize the quantitative data for notable 2-oxoindoline derivatives and related compounds against their primary targets.

Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The 2-oxoindoline scaffold has proven to be a highly effective pharmacophore for the design of potent kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation.

Table 1: 2-Oxoindoline-Based Receptor Tyrosine Kinase Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 80, 2, <10 | - | - |

| Nintedanib | VEGFR-1, -2, -3 | 34, 13, 13 | - | - |

| FGFR-1, -2, -3 | 69, 37, 108 | |||

| PDGFRα, β | 59, 65 | |||

| Semaxanib (SU5416) | VEGFR-2 | 1230 | - | - |

| Orantinib (SU6668) | PDGFRβ, FGFR1, VEGFR-2 | 8, 1200, 2100 | - | - |

| Compound 6f | PDGFRα, PDGFRβ, VEGFR-2 | 7.41, 6.18, 7.49 | Sunitinib | 43.88, 2.13, 78.46 |

| Compound 9f | PDGFRα, PDGFRβ, VEGFR-2 | 9.9, 6.62, 22.21 | Sunitinib | 43.88, 2.13, 78.46 |

| Compound 17a | VEGFR-2 | 78 | Sunitinib | 139 |

| Compound 10g | VEGFR-2 | 87 | Sunitinib | 139 |

IC₅₀ values represent the half-maximal inhibitory concentration and are indicative of the compound's potency.

Cyclin-dependent kinases (CDKs) are another class of protein kinases crucial for cell cycle regulation, making them attractive targets for cancer therapy.

Table 2: 2-Oxoindoline-Based Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Compound 6c | 0.22 | Staurosporine | 14.5 |

| Compound 10b | 0.25 | Staurosporine | 14.5 |

| Compound 5l | 0.00817 | Sunitinib | 0.0279 |

Enzyme Inhibitors

Beyond kinases, 2-oxoindoline derivatives have been shown to inhibit a variety of other enzymes with therapeutic relevance.

Table 3: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Oxindole Derivatives

| Compound | IC₅₀ (µM) |

| Compound 6 | 0.62 |

| Compound 22 | 0.49 |

| Compound 23 | 0.19 |

| Compound 25 | 0.33 |

| Spiro-oxindole 3 | 7.9 |

Table 4: Inhibition of Carbonic Anhydrase (CA) Isoforms by 2-Oxoindole Benzenesulfonamide Conjugates

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 2b | 97.6 | 8.0 | - |

| 3a | 90.2 | 6.5 | 21.4 |

| 4a | - | 3.0 | 13.9 |

| Acetazolamide (Standard) | 250 | 12 | 25 |

Kᵢ represents the inhibition constant.

Table 5: Inhibition of Carbohydrate-Metabolizing Enzymes

| Compound Class | Enzyme | IC₅₀ Range (µM) |

| Thiazolidinone-based Indole Derivatives | α-Amylase | 1.50 - 29.60 |

| α-Glucosidase | 2.40 - 31.50 | |

| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase | (varied) |

| α-Amylase | (varied) |

Table 6: Inhibition of Cholinesterases

| Compound Class/Compound | Enzyme | IC₅₀ |

| Indolinone-based derivatives | Acetylcholinesterase (AChE) | 0.44 nM (for compound 3c) |

| Butyrylcholinesterase (BChE) | Generally potent |

Signaling Pathways and Mechanisms of Action

A thorough understanding of the signaling pathways modulated by 2-oxoindoline scaffolds is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key pathways targeted by these compounds.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. 2-oxoindoline derivatives like Sunitinib and Nintedanib are potent inhibitors of VEGFR-2.

CDK2 Regulation of the Cell Cycle

Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle. Its inhibition by 2-oxoindoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

IDO1 Pathway in Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes tryptophan, leading to an immunosuppressive tumor microenvironment. 2-Oxoindoline-based inhibitors can block this pathway, potentially enhancing anti-tumor immunity.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the evaluation of 2-oxoindoline derivatives.

General Synthesis of 3-Substituted-2-Oxoindoline Derivatives

A common synthetic route to many biologically active 3-substituted-2-oxoindoline derivatives involves the Knoevenagel condensation of an appropriate isatin (or substituted isatin) with a compound containing an active methylene group.

Experimental Workflow: Synthesis of 3-Alkenyl-2-Oxoindoles

Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of the isatin derivative and the active methylene compound in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of a base, typically piperidine or pyrrolidine, to the reaction mixture.

-

Reaction: Reflux the mixture with stirring for a period ranging from 2 to 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed, which is inversely proportional to the kinase activity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the 2-oxoindoline derivative in DMSO.

-

Dilute the recombinant human VEGFR-2 enzyme and the substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase assay buffer.

-

Prepare a solution of ATP at the desired concentration.

-

-

Assay Procedure (96-well plate format):

-

Add the kinase assay buffer to all wells.

-

Add the test compound at various concentrations to the test wells. Add DMSO vehicle to the control wells.

-

Add the VEGFR-2 enzyme solution to all wells except the "no enzyme" control.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).

-

The luminescent signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-oxoindoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC₅₀ value, the concentration that inhibits 50% of cell growth.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzymes hydrolyze their respective substrates (acetylthiocholine or butyrylthiocholine) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in the buffer.

-

Prepare a stock solution of the 2-oxoindoline inhibitor in a suitable solvent.

-

-

Assay Procedure (96-well plate format):

-

Add the phosphate buffer, DTNB solution, and the inhibitor at various concentrations to the wells.

-

Add the enzyme solution and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate solution.

-

-

Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition compared to the control (no inhibitor).

-

Calculate the IC₅₀ value from the dose-response curve.

-

Conclusion

The 2-oxoindoline scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its proven success in targeting a wide range of proteins, particularly kinases involved in cancer, highlights its significance in drug discovery. This technical guide provides a foundational resource for researchers, offering a consolidated view of the key targets, quantitative efficacy data, underlying signaling pathways, and essential experimental protocols. By leveraging this information, scientists can accelerate the design and development of the next generation of 2-oxoindoline-based therapies to address unmet medical needs.

Spectroscopic Profile of 2-Oxoindoline-4-carbonitrile: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Oxoindoline-4-carbonitrile. These predictions are derived from the analysis of similar molecular structures and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.5 - 11.0 | s | - | N-H (amide) |

| ~7.6 - 7.8 | d | ~7.5 - 8.0 | H-5 |

| ~7.4 - 7.6 | t | ~7.5 - 8.0 | H-6 |

| ~7.2 - 7.4 | d | ~7.5 - 8.0 | H-7 |

| ~3.6 - 3.8 | s | - | C(3)H₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 177 | C=O (amide) |

| ~145 - 147 | C-7a |

| ~135 - 137 | C-5 |

| ~130 - 132 | C-6 |

| ~125 - 127 | C-3a |

| ~118 - 120 | C-7 |

| ~115 - 117 | -C≡N |

| ~110 - 112 | C-4 |

| ~35 - 37 | C-3 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3300 | Strong, Broad | N-H stretch (amide) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2900 - 3000 | Weak | C-H stretch (aliphatic) |

| ~2220 - 2240 | Sharp, Medium | C≡N stretch (nitrile)[1] |

| ~1700 - 1720 | Strong, Sharp | C=O stretch (amide)[2] |

| ~1600 - 1620 | Medium | C=C stretch (aromatic) |

| ~1470 - 1490 | Medium | C-N stretch (amide) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 158.053 | High | [M]⁺ (Molecular Ion) |

| 130.058 | Medium | [M - CO]⁺ |

| 103.042 | Medium | [M - CO - HCN]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of a related compound and the acquisition of spectroscopic data.

Synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles (General Procedure)

This procedure is adapted from a known synthesis of similar oxindole derivatives and serves as a representative example.[3]

Method A: To a solution of the starting material (2-(2-nitrobenzylidene)malononitrile derivative) in a mixture of ethyl acetate and 3N hydrochloric acid, an excess of zinc dust is added. The reaction mixture is stirred vigorously for approximately 30 minutes, during which the color of the reaction mixture typically changes from dark red to pale yellow. Following the reaction, the organic phase is separated, washed with cold distilled water, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[3]

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Data Acquisition Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Acquisition: Spectra can be acquired at room temperature on a 500 MHz spectrometer using a standard pulse sequence.[4] The spectral width should be set to encompass the expected range of proton signals (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Spectra can be acquired using a proton-decoupled pulse sequence on a 125 MHz spectrometer.[5] A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data is processed via Fourier transformation, followed by phase and baseline corrections. Chemical shifts are typically referenced to the residual solvent peak.[6]

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[6]

-

Data Processing: A background spectrum is automatically subtracted from the sample spectrum to generate the final IR spectrum.[6]

Mass Spectrometry (MS):

-

Sample Introduction: A small quantity of the sample is introduced into the mass spectrometer, often using a direct insertion probe or via a gas chromatography (GC) inlet for volatile compounds.[6]

-

Data Acquisition (EI Mode): For electron ionization, the energy is typically set to 70 eV. The mass analyzer is set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).[6]

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which aids in structural elucidation. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the ions.[6]

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 2-Oxoindoline-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the solubility characteristics of 2-Oxoindoline-4-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data for 2-Oxoindoline-4-carbonitrile in the public domain, this guide presents solubility data for the parent compound, oxindole, as a foundational reference. Furthermore, it outlines a comprehensive, standardized experimental protocol for determining the solubility of 2-Oxoindoline-4-carbonitrile, enabling researchers to generate precise and reliable data. This guide is intended to be an essential resource for scientists and professionals engaged in the research and development of pharmaceuticals involving this compound.

Introduction to 2-Oxoindoline-4-carbonitrile

2-Oxoindoline-4-carbonitrile is a derivative of oxindole, a heterocyclic aromatic compound. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The addition of a nitrile group at the 4-position can significantly influence the molecule's physicochemical properties, including its solubility, which is a pivotal factor in drug design and formulation. An understanding of its behavior in various solvents is crucial for process development, formulation, and in vitro and in vivo studies.

Quantitative Solubility Data: A Focus on the Parent Compound, Oxindole

Oxindole is soluble in several organic solvents.[1] Approximate solubility values for oxindole are provided in the table below.[1]

Table 1: Approximate Solubility of Oxindole in Various Solvents

| Solvent | Approximate Solubility (mg/mL) |

| Ethanol | ~10[1] |

| Dimethylformamide (DMF) | ~10[1] |

| Dimethyl sulfoxide (DMSO) | ~3[1] |

| 1:1 Solution of Ethanol:PBS (pH 7.2) | ~0.5[1] |

A more detailed study on the solubility of 2-oxindole in twelve different organic solvents, including acetonitrile, dichloromethane, 1,4-dioxane, ethyl acetate, acetone, toluene, methanol, ethanol, 2-propanol, tetrahydrofuran, 1-butanol, and 1-propanol, was conducted over a temperature range of 283.15 to 358.15 K.[2][3][4] The study found that the solubility of 2-oxindole increased with a rise in temperature in all tested solvents.[2][3][4] The maximum solubility was observed in 1,4-dioxane, while the minimum was in 1-butanol.[3] Acetonitrile, ethyl acetate, and acetone were also identified as good solvents for 2-oxindole.[3]

Disclaimer: The data presented in Table 1 and the subsequent study are for the parent compound, oxindole. The solubility of 2-Oxoindoline-4-carbonitrile is expected to differ due to the electronic and steric effects of the nitrile group. Experimental determination of its solubility is strongly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5] The following protocol provides a detailed methodology for determining the solubility of 2-Oxoindoline-4-carbonitrile.

Objective: To determine the equilibrium solubility of 2-Oxoindoline-4-carbonitrile in a selection of relevant solvents at a controlled temperature.

Materials:

-

2-Oxoindoline-4-carbonitrile (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, ethyl acetate) of high purity

-

Vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Oxoindoline-4-carbonitrile to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[6]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 2-Oxoindoline-4-carbonitrile in the diluted samples using a validated HPLC method or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of 2-Oxoindoline-4-carbonitrile in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-Oxoindoline-4-carbonitrile.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide serves as a foundational resource for researchers working with 2-Oxoindoline-4-carbonitrile. While definitive quantitative solubility data for this specific compound remains to be established, the provided information on its parent compound, oxindole, offers valuable preliminary insights. The detailed experimental protocol for the shake-flask method equips researchers with a robust methodology to determine the precise solubility of 2-Oxoindoline-4-carbonitrile in various solvents. Accurate solubility data is indispensable for advancing the development of new therapeutics based on this promising chemical scaffold.

References

Commercial Availability and Technical Guide for 2-Oxoindoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key technical data, and relevant experimental protocols for 2-Oxoindoline-4-carbonitrile. This compound serves as a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.

Commercial Availability and Suppliers

2-Oxoindoline-4-carbonitrile is readily available from a variety of commercial chemical suppliers catering to the research and development market. These suppliers offer the compound in various quantities, from milligrams to grams, with purity specifications suitable for laboratory use. When sourcing this chemical, it is crucial to obtain a certificate of analysis to confirm its identity and purity.

Table 1: Commercial Suppliers of 2-Oxoindoline-4-carbonitrile

| Supplier | Website | Notes |

| CymitQuimica | --INVALID-LINK-- | Offers the compound with a stated purity of 98%.[1] |

| Fluorochem | (Available through distributors like CymitQuimica) | A primary manufacturer of this and other fine chemicals. |

| BLD Pharm | --INVALID-LINK-- | Provides access to NMR, HPLC, and other analytical data for their products.[2] |

| Ambeed | --INVALID-LINK-- | Offers various indole derivatives and provides access to analytical data. |

| ChemScene | --INVALID-LINK-- | Provides a certificate of analysis with purity data. |

This is not an exhaustive list, and availability may vary by region. Researchers should verify the current stock and lead times with the respective suppliers.

Technical Data

The following table summarizes the key physicochemical properties of 2-Oxoindoline-4-carbonitrile. This information is essential for experimental design, including reaction setup, solvent selection, and analytical method development.

Table 2: Physicochemical Properties of 2-Oxoindoline-4-carbonitrile

| Property | Value | Reference |

| CAS Number | 214759-51-0 | [1] |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Off-white to light yellow solid | Varies by supplier |

| Solubility | Soluble in DMSO and other organic solvents | General chemical knowledge |

| SMILES | N#Cc1cccc2c1CC(=O)N2 | General chemical knowledge |

| InChI Key | YPDAXLREHSXDNR-UHFFFAOYSA-N | [1] |

Experimental Protocols

The 2-oxoindole scaffold is a core component of many kinase inhibitors. The following protocols are representative examples of how a compound like 2-Oxoindoline-4-carbonitrile, or a derivative thereof, could be evaluated for its biological activity.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method to determine the direct inhibitory effect of a test compound on the enzymatic activity of a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a test compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., a derivative of 2-Oxoindoline-4-carbonitrile)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or a similar luminescence-based assay system

-

DMSO

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase buffer

-

VEGFR-2 enzyme

-

Peptide substrate

-

Diluted test compound or vehicle control (DMSO in kinase buffer)

-

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP and measuring the light output from a luciferase-luciferin reaction.

-